molecular formula C28H23N3O2S B2516584 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922602-37-7

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2516584
CAS No.: 922602-37-7
M. Wt: 465.57
InChI Key: HJPBHJAKLUZGOR-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a sophisticated chemical reagent designed for research use in medicinal chemistry and drug discovery. This compound is built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The molecular design, which integrates multiple aromatic systems and a flexible linker, suggests potential for investigating interactions with key biological targets. Preliminary research on analogs indicates that similar benzothiazole-based hybrids are promising candidates in oncology research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancers such as triple-negative breast cancer (TNBC) . Furthermore, structurally related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily, making them valuable pharmacological tools for neuropharmacology studies . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-10-15-25-26(20(19)2)30-28(34-25)31(18-21-7-6-16-29-17-21)27(32)22-11-13-24(14-12-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPBHJAKLUZGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the pyridinylmethyl group to the benzothiazole core, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons based on substituent variations, physicochemical properties, and inferred bioactivity. Below is a detailed analysis:

Structural Analogs with Benzo[d]thiazole and Pyridine Moieties

  • 4-Acetyl Derivatives (CAS 895416-92-9 and 895419-96-2): These analogs (e.g., 4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) replace the phenoxy group with an acetyl substituent. The 4,5-dimethyl vs. 4,6-dimethyl positioning on the benzo[d]thiazole ring (CAS 895416-92-9 vs. Both share the same molecular formula (C₂₄H₂₁N₃O₂S) and molecular weight (415.5 g/mol), suggesting similar stability profiles .
  • 3,4-Dichloro-Substituted Analogs (Compounds 4d–4i): Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature dichlorophenyl groups instead of phenoxy-benzamide. The addition of morpholine or piperazine rings (e.g., 4e, 4g) introduces basic nitrogen atoms, which may enhance water solubility and modulate interactions with charged residues in enzymes. These analogs were confirmed via NMR and HRMS, though their bioactivity remains unquantified in the evidence .

Pharmacologically Active Analogs

  • GSK Compounds (e.g., GSK1570606A): GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares a thiazole-pyridine scaffold but lacks the benzamide and phenoxy groups. Its fluorophenyl moiety may confer distinct electronic effects compared to the target compound’s phenoxy-benzamide. Such differences could influence pharmacokinetics, such as metabolic stability or membrane permeability .

Substituent-Driven Functional Variations

  • In contrast, the 3-phenoxypropanamide group in CAS 922870-58-4 adds flexibility to the linker region, which might improve conformational adaptability during target binding .

Research Implications and Gaps

  • Structural Insights: The target compound’s phenoxy group may confer π-π stacking advantages over acetyl or chlorinated analogs, though experimental validation is needed.
  • Pharmacological Gaps: None of the provided evidence specifies biological data (e.g., IC₅₀, binding constants) for the target compound or its analogs. Further studies should prioritize assays against tuberculosis targets (e.g., PyrG/PanK, as in ) or cancer-related enzymes .
  • Synthetic Accessibility : The analogs in were synthesized using modular approaches (e.g., amine-thiazole coupling), suggesting feasible routes for derivatizing the target compound .

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, comprising a benzothiazole ring, phenoxy group, and pyridine moiety, suggest diverse biological activities. This article reviews the compound's biological activity based on available literature and research findings.

Structural Characteristics

The compound can be described by its IUPAC name, which reflects its intricate structure:

  • Benzothiazole Ring : Known for its role in various biological activities.
  • Phenoxy Group : Often associated with interactions in pharmacology.
  • Pyridine Moiety : Contributes to the compound's potential as a ligand for various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Benzothiazole derivatives have demonstrated antimicrobial properties.
  • Anticancer Activity : Some studies suggest that compounds containing benzothiazole can inhibit cancer cell proliferation.
  • Enzyme Inhibition : The presence of the phenoxy and pyridine groups may facilitate interactions with various enzymes and receptors.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study analyzed several benzothiazole derivatives, finding that modifications can enhance their antimicrobial efficacy against various pathogens. The introduction of functional groups significantly influenced activity levels .
  • Anticancer Potential :
    • Research on related compounds has shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound were found to inhibit tumor growth in vitro .
  • Enzyme Interaction Studies :
    • A comprehensive profiling of 976 chemicals revealed that many benzothiazole compounds interact with G-protein-coupled receptors (GPCRs), which are critical in drug development . The specific interactions of this compound with GPCRs have not been fully elucidated but warrant further investigation.

Table 1: Biological Activities of Related Benzothiazole Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntimicrobial15
Compound BAnticancer10
Compound CEnzyme Inhibition25

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